molecular formula C21F15N3S3 B12071083 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine CAS No. 922517-12-2

2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine

Cat. No.: B12071083
CAS No.: 922517-12-2
M. Wt: 675.4 g/mol
InChI Key: XVKZJBHMUTZGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine (CAS: 30863-82-2) is a fluorinated triazine derivative featuring three pentafluorophenylthio (-S-C₆F₅) groups symmetrically attached to the 1,3,5-triazine core. Its molecular formula is C₂₁H₆F₁₅N₃S₃, with a molar mass of 717.48 g/mol . The compound is synthesized via nucleophilic substitution reactions between cyanuric chloride (C₃N₃Cl₃) and pentafluorothiophenol in the presence of a base, a method analogous to the preparation of other tris-arylthiotriazines . This compound exhibits applications in materials science, particularly in flame retardancy and optoelectronics, due to its thermal stability and tunable electronic characteristics .

Properties

CAS No.

922517-12-2

Molecular Formula

C21F15N3S3

Molecular Weight

675.4 g/mol

IUPAC Name

2,4,6-tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1,3,5-triazine

InChI

InChI=1S/C21F15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36

InChI Key

XVKZJBHMUTZGDS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with perfluorophenylthiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The perfluorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfur atoms in the perfluorophenylthio groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

    Coupling Reactions: Catalysts such as palladium acetate and ligands like triphenylphosphine are employed in organic solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine core.

Scientific Research Applications

Materials Science

The compound's fluorinated structure imparts excellent thermal stability and chemical resistance, making it a candidate for advanced materials:

  • Fluorinated Polymers : It can serve as a precursor for synthesizing high-performance fluorinated polymers used in coatings and insulation materials.
  • Nanocomposites : Its incorporation into nanocomposite materials enhances mechanical properties and thermal resistance.

Organic Synthesis

2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine can be employed in various synthetic pathways:

  • Building Block for Heterocycles : The triazine core can be utilized to synthesize complex heterocyclic compounds through nucleophilic substitution reactions.
  • Reagents in Cross-Coupling Reactions : It can act as a reagent in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Pharmaceutical Applications

The compound's unique electronic properties may offer advantages in drug design:

  • Anticancer Agents : Research indicates that similar triazine derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
  • Antiviral Compounds : The compound's structure may be modified to enhance antiviral activity against various pathogens.

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the use of 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine as a precursor for synthesizing fluorinated polymers. The resulting materials exhibited superior thermal stability and hydrophobicity compared to traditional polymers.

Case Study 2: Anticancer Activity

Research conducted on triazine derivatives revealed that compounds structurally similar to 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine displayed significant cytotoxic effects against various cancer cell lines. This suggests potential pathways for developing new anticancer therapies.

Mechanism of Action

The mechanism by which 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine exerts its effects is largely dependent on its interaction with specific molecular targets. The perfluorophenylthio groups can engage in strong non-covalent interactions, such as π-π stacking and hydrogen bonding, with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Variations

Fluorinated vs. Non-Fluorinated Arylthiotriazines
  • 2,4,6-Tris(phenylthio)-1,3,5-triazine (Compound 1, CAS: N/A) :
    Lacks fluorine substituents, resulting in reduced electron-withdrawing effects. The phenylthio groups are less polar, leading to lower thermal stability (decomposition temperature ~250°C) compared to fluorinated analogs. This compound is primarily used in organic synthesis as a ligand or intermediate .
  • 2,4,6-Tris(2,3,5,6-tetrafluorophenylthio)-1,3,5-triazine (Compound 8): Contains tetrafluorophenylthio groups, which slightly reduce electron deficiency compared to the pentafluoro analog.

Key Difference :

Property 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine 2,4,6-Tris(phenylthio)-1,3,5-triazine
Electron-Withdrawing Effect Extreme (C₆F₅ groups) Moderate (C₆H₅ groups)
Thermal Stability (°C) >300 (decomposition) ~250
Solubility Low in polar solvents Moderate in toluene
Sulfanyl vs. Oxygen-Based Substituents
  • 2,4,6-Tris(pentafluorophenoxy)-1,3,5-triazine (CAS: 2663-96-9): Replaces sulfur with oxygen, forming -O-C₆F₅ groups. The oxygen atom increases polarity and hydrogen-bonding capacity but reduces π-conjugation. This compound exhibits higher melting points (e.g., 26–29°C for perfluoroalkyl analogs) and is used in fluorinated coatings .

Key Difference :

Property Sulfanyl (-S-C₆F₅) Oxygen (-O-C₆F₅)
Conjugation Capacity High (S enables d-π* interactions) Low
Reactivity Prone to oxidation Stable under ambient conditions

Perfluoroalkyl-Substituted Triazines

  • 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine (CAS: 21674-38-4) :
    Features long perfluoroalkyl chains (-C₇F₁₅), imparting extreme hydrophobicity and chemical inertness. This compound is liquid at room temperature (melting point: 26–29°C) and is employed in fire-resistant fluids and lubricants .
  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS: 368-66-1) :
    Substituted with -CF₃ groups, which are smaller but stronger electron-withdrawing substituents than -S-C₆F₅. This compound is a gas-phase reagent in organic synthesis due to its volatility .

Key Difference :

Property -S-C₆F₅ -C₇F₁₅ -CF₃
Steric Bulk Moderate (planar aryl groups) High (flexible chains) Low
Applications Optoelectronics, flame retardants Lubricants, coatings Synthetic intermediates

Halogenated Aryl Triazines

  • 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS: N/A) :
    Bromine substituents enable halogen bonding, enhancing crystallinity and intermolecular interactions. Used in supramolecular chemistry and as a ligand for metal-organic frameworks (MOFs) .
  • 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine (CAS: 307929-35-7) :
    Chlorine atoms provide moderate electron withdrawal and participate in charge-transfer complexes. Less thermally stable than fluorinated analogs .

Key Difference :

Property -Br -Cl -F (C₆F₅)
Electronegativity 2.96 3.16 4.0 (F)
Thermal Stability (°C) ~200 ~220 >300

Biological Activity

2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine is a compound of significant interest in both chemistry and biology due to its unique structural features and potential biological activities. This article aims to explore its biological activity through detailed research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a triazine core substituted with three pentafluorophenylthio groups. Its molecular formula is C21F15N3S3C_{21}F_{15}N_{3}S_{3}, with a molecular weight of 675.4 g/mol. The presence of fluorinated groups enhances its electronic properties, making it a candidate for various biological applications.

The biological activity of 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine is primarily attributed to its ability to interact with biological molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of triazine compounds often demonstrate significant antitumor properties. For instance, related compounds have been tested for their effectiveness against various cancer cell lines, indicating potential for further development in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, potentially blocking substrate access.
  • Antibacterial Properties : Preliminary studies suggest that the compound may possess antibacterial activity, which warrants further investigation into its mechanism and efficacy against pathogenic bacteria .

Case Studies

Several studies have explored the biological activity of triazine derivatives similar to 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine:

  • Antitumor Efficacy : In vitro testing on melanoma cell lines revealed that certain triazine derivatives exhibit remarkable cytotoxicity. For example, a derivative showed a GI(50) value of 3.3×1083.3\times 10^{-8} M against the MALME-3 M cell line .
  • Enzyme Interaction Studies : Research has focused on the interaction of triazine compounds with steroid sulfatase (STS), an enzyme implicated in estrogen-dependent cancers. Compounds structurally related to 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine were shown to inhibit STS effectively .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorSignificant cytotoxicity against melanoma
Enzyme InhibitionInhibits steroid sulfatase
AntibacterialPotential activity against pathogenic bacteria

Table 2: Structural Characteristics

PropertyValue
CAS Number922517-12-2
Molecular FormulaC21F15N3S3C_{21}F_{15}N_{3}S_{3}
Molecular Weight675.4 g/mol
IUPAC Name2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.